molecular formula C6H5BrClN B594563 4-Bromo-2-chloro-3-methylpyridine CAS No. 128071-86-3

4-Bromo-2-chloro-3-methylpyridine

Cat. No.: B594563
CAS No.: 128071-86-3
M. Wt: 206.467
InChI Key: XOHGSWUURFCOIL-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-3-methylpyridine: is a heterocyclic organic compound with the molecular formula C6H5BrClN. It is a derivative of pyridine, characterized by the presence of bromine, chlorine, and a methyl group attached to the pyridine ring. This compound is used as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries .

Mechanism of Action

Target of Action

The primary target of 4-Bromo-2-chloro-3-methylpyridine is the p38α mitogen-activated protein (MAP) kinase . This kinase is a serine/threonine kinase that links extracellular signals to the intracellular machinery, modulating a plethora of cellular processes .

Mode of Action

The compound interacts with its target, the p38α MAP kinase, in a competitive manner with adenosine triphosphate (ATP) . The hydroxyl-containing moieties at the imidazole C2-position may interact with the ribose and the phosphate binding site of the enzyme .

Biochemical Pathways

The p38α MAP kinase plays a crucial role in several biochemical pathways. It is involved in the release of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β . Inhibition of p38α MAP kinase can therefore impact these pathways and their downstream effects.

Pharmacokinetics

Its synthesis from 2-fluoro-4-methylpyridine has been optimized, which could potentially influence its bioavailability .

Result of Action

The result of the compound’s action is the inhibition of the p38α MAP kinase . This inhibition can modulate various cellular processes, including the release of pro-inflammatory cytokines . Biological data demonstrated that the (S)-enantiomer of a potent inhibitor synthesized from this compound is two times more potent .

Action Environment

The action environment of this compound can be influenced by various factors. For instance, the Suzuki–Miyaura cross-coupling reaction, which is often used in the synthesis of such compounds, is known for its mild and functional group tolerant reaction conditions . This suggests that the compound’s action, efficacy, and stability could be influenced by the conditions under which it is synthesized and stored.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-chloro-3-methylpyridine can be achieved through various methods. One common approach involves the halogenation of 3-methylpyridine. The process typically includes the following steps:

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-chloro-3-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 4-Bromo-2-chloro-3-methylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. This makes it a valuable intermediate in the synthesis of various complex molecules, particularly in the pharmaceutical and agrochemical industries .

Properties

IUPAC Name

4-bromo-2-chloro-3-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClN/c1-4-5(7)2-3-9-6(4)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOHGSWUURFCOIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30652056
Record name 4-Bromo-2-chloro-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128071-86-3
Record name 4-Bromo-2-chloro-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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